

The Analytical Standard of DEHP: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of the Di(2-ethylhexyl) phthalate (DEHP) analytical standard. DEHP is a widely utilized plasticizer that has garnered significant attention due to its endocrine-disrupting properties.[1] This document is intended to serve as a critical resource, offering detailed data, experimental protocols, and insights into its biological interactions to support research, development, and quality control activities.

Chemical and Physical Properties

DEHP is a colorless, viscous liquid with a slight odor.[1][2] It is characterized by its low water solubility and high lipophilicity, properties that contribute to its persistence in the environment and bioaccumulation in organisms.[1][3]

Table 1: Physicochemical Properties of DEHP Analytical Standard



Property	Value	Reference
IUPAC Name	bis(2-ethylhexyl) benzene-1,2- dicarboxylate	[1][2]
Synonyms	Di-sec-octyl phthalate, Dioctyl phthalate, DEHP	[1]
CAS Number	117-81-7	[1]
Molecular Formula	C24H38O4	[1]
Molecular Weight	390.56 g/mol	
Melting Point	-50 °C (-58 °F; 223 K)	[1]
Boiling Point	386 °C (727 °F; 659 K)	[4]
Density	0.985 g/mL at 20 °C	[5]
Solubility in Water	0.003 mg/L at 25 °C	[6]
Vapor Pressure	1.42×10^{-7} mmHg at 25 °C	[3]
Log K₀w (Octanol-Water Partition Coefficient)	7.5	[6]

Spectral Data

The structural elucidation and quantification of DEHP rely on various spectroscopic techniques. The characteristic spectral data are summarized below.

Table 2: Spectral Data of DEHP Analytical Standard



Technique	Key Peaks/Signals	Reference
FT-IR (cm ⁻¹)	2958, 2929, 2860 (C-H stretching), 1729 (C=O stretching), 1462, 1380, 1266, 1070, 1039, 741, 651	[2]
¹H NMR (δ, ppm)	7.72-7.69 (m, 2H), 7.53-7.50 (m, 2H), 4.24-4.21 (m, 4H), 1.45-1.32 (m, 16H), 0.92 (t, 12H)	[2]
¹³ C NMR (δ, ppm)	167.3, 132.1, 130.5, 68.2, 38.8, 30.4, 29.0, 23.8, 23.0, 14.1, 11.0	[2][6]
UV-Vis (λ _{max} , nm)	225, 272	[7][8]
Mass Spectrometry (EI-MS, m/z)	Characteristic fragment ions at 149 (base peak), 167, 279	[9][10][11]

Experimental Protocols

Accurate and reliable quantification of DEHP is crucial for monitoring its presence in various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed analytical techniques.

High-Performance Liquid Chromatography (HPLC) Method for DEHP in Drinking Water

This protocol provides a general framework for the analysis of DEHP in drinking water using HPLC with UV detection.

Materials and Reagents:

- DEHP analytical standard
- HPLC-grade acetonitrile



- HPLC-grade water
- Solid Phase Extraction (SPE) cartridges (e.g., C18)
- 0.45 μm syringe filters

Instrumentation:

- HPLC system equipped with a UV detector
- Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 μm particle size)

Sample Preparation (Solid Phase Extraction):

- Condition the C18 SPE cartridge with methanol followed by HPLC-grade water.
- Pass a known volume of the water sample through the conditioned cartridge.
- Wash the cartridge with water to remove interfering substances.
- Elute the retained DEHP with a small volume of acetonitrile.
- Filter the eluate through a 0.45 μm syringe filter before injection.[12]

HPLC Conditions:

- Mobile Phase: Isocratic mixture of water and acetonitrile (e.g., 2:98 v/v).[3][12]
- Flow Rate: 1.0 mL/min.[3][12]
- Injection Volume: 10 μL.[3][12]
- Column Temperature: 30 °C.[3][12]
- Detection Wavelength: 224 nm or 272 nm.[3][7][12]

Calibration: Prepare a series of DEHP standard solutions in acetonitrile of known concentrations. Inject each standard and construct a calibration curve by plotting the peak area



against the concentration. The linearity of the calibration curve should be verified ($R^2 \ge 0.999$). [12]



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HPLC experimental workflow for DEHP analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Method for DEHP in Biological Samples

This protocol outlines a general procedure for the determination of DEHP in biological matrices such as plasma or tissues.

Materials and Reagents:

- DEHP analytical standard
- Hexane (for phthalate analysis)
- Internal standard (e.g., Phenanthrene-d10)
- Anhydrous sodium sulfate

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Capillary column suitable for phthalate analysis (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 μm)

Sample Preparation (Liquid-Liquid Extraction):

Homogenize the tissue sample or take a known volume of the plasma sample.



- Add a known amount of the internal standard.
- Extract DEHP with hexane by vigorous mixing.
- Separate the organic layer and dry it over anhydrous sodium sulfate.
- Concentrate the extract under a gentle stream of nitrogen.
- Reconstitute the residue in a known volume of hexane for GC-MS analysis.[13]

GC-MS Conditions:

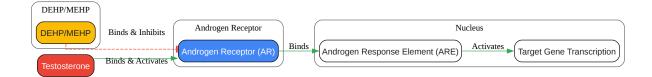
- Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).[13][14]
- Injector Temperature: 280-300 °C.[13]
- Oven Temperature Program: Initial temperature of 150 °C held for 3 minutes, then ramped to 300 °C at 10 °C/min and held for 12 minutes.[13]
- Transfer Line Temperature: 250 °C.[13]
- Ion Source Temperature: 230 °C.[13]
- Ionization Mode: Electron Ionization (EI) at 70 eV.[13]
- MS Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of DEHP (m/z 149, 167, 279).[9][10][11]



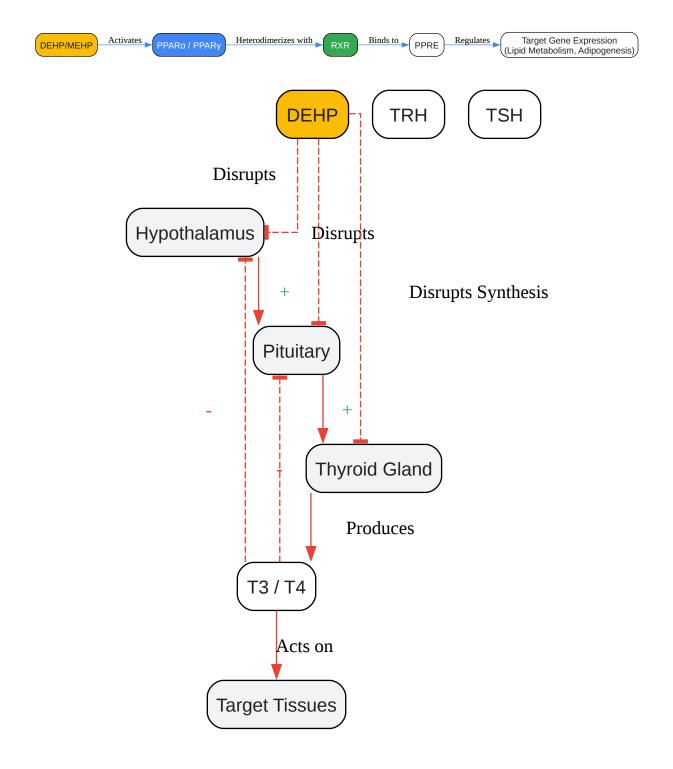
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